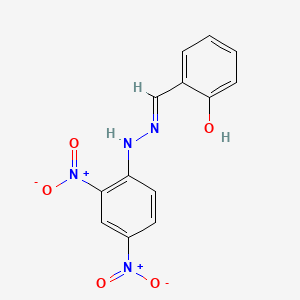

2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone

Description

Historical Context of Hydrazone Derivatives in Organic Chemistry

The development of hydrazone chemistry traces its origins to the pioneering work of Hermann Emil Louis Fischer in the late nineteenth century, fundamentally transforming organic analysis and synthesis methodologies. Fischer first discovered and named hydrazines in 1875 while working as an independent research student under Adolf von Baeyer in Strasbourg. This groundbreaking discovery included phenylhydrazine, a compound that would prove instrumental in sugar chemistry and carbonyl compound analysis. Fischer's observations, published in 1886, demonstrated that hydrazones formed through the interaction of hydrazines with aldehydes and ketones could yield derivatives of indole when treated with hydrochloric acid or zinc chloride, providing confirmation of von Baeyer's theories regarding indigo and related substances.

The synthetic pathways for hydrazone formation became well-established through Fischer's systematic investigations. Hydrazones can be prepared through three primary synthetic routes: condensation between hydrazines and ketones or aldehydes, the Japp-Klingemann reaction involving coupling between aryl diazonium salts and beta-keto esters or acids, and coupling reactions between aryl halides and non-substituted hydrazones. These methodologies lead to the formation of hydrazones with crystalline forms that facilitate purification processes. The mechanism of hydrazone formation involves the condensation of hydrazine with a carbonyl compound, producing water as the sole byproduct through a proton-catalyzed nucleophilic attack on the carbonyl carbon atom.

Fischer's development of phenylhydrazine as a reagent for reducing sugars proved particularly significant in carbohydrate chemistry. Phenylhydrazine reacts with reducing sugars to form hydrazones known as osazones, which Fischer developed as a test to differentiate monosaccharides. This methodology allowed Fischer to establish structures of various sugars including glucose, fructose, and mannose, discovering that these three sugars form identical osazones and therefore possess the same configuration below the second carbon atom. The hydrazone derivatives thus became fundamental tools for both structural elucidation and analytical identification in organic chemistry.

The evolution of hydrazone chemistry continued into the twentieth century with the development of specialized reagents such as 2,4-dinitrophenylhydrazine. This advancement expanded the analytical capabilities of hydrazone chemistry beyond sugar analysis to encompass general carbonyl compound detection and characterization. The systematic study of hydrazone derivatives revealed their diverse reactivity patterns, including their participation in reactions with nucleophiles, electrophiles, and various chemical reagents. Modern applications of hydrazones encompass bioconjugation strategies in medical biotechnology, where hydrazone-based coupling methods link drugs to targeted antibodies, particularly in anticancer therapeutic applications.

Structural Significance of 2-Hydroxybenzaldehyde Moieties

The 2-hydroxybenzaldehyde component of this hydrazone derivative, commonly known as salicylaldehyde, contributes distinctive structural and chemical properties that significantly influence the overall behavior of the compound. Salicylaldehyde possesses the molecular formula of seven carbon atoms, six hydrogen atoms, and two oxygen atoms, representing one of three isomers of hydroxybenzaldehyde alongside 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde. The positioning of the hydroxyl group in the ortho configuration relative to the aldehyde functionality creates unique intramolecular interactions that profoundly affect the compound's chemical behavior and stability characteristics.

The most significant structural feature of the 2-hydroxybenzaldehyde moiety involves the formation of internal hydrogen bonding between the hydroxyl and aldehyde groups. Due to the ortho positioning of these functional groups, an intramolecular hydrogen bond forms between them, with the hydroxyl group serving as the hydrogen bond donor and the aldehyde functioning as the hydrogen bond acceptor. This internal hydrogen bonding phenomenon does not occur in other hydroxybenzaldehyde isomers, distinguishing the chemical behavior of salicylaldehyde derivatives. When the aldehyde group participates in imine formation, as occurs in hydrazone synthesis, this internal hydrogen bonding becomes even stronger, and tautomerization further increases compound stability.

Spectroscopic studies of salicylaldehyde reveal the profound impact of intramolecular hydrogen bonding on molecular properties. Overtone spectroscopy investigations demonstrate that the hydroxyl stretch vibration does not appear in infrared spectra due to strong intramolecular hydrogen bonding interactions. The carbon-hydrogen stretch vibrations of the aromatic ring remain relatively unaffected by hydroxyl substitution, while alkyl group vibrations show slight increases in frequency compared to benzaldehyde. These spectroscopic characteristics provide valuable insights into the electronic environment and bonding patterns within 2-hydroxybenzaldehyde derivatives.

Research into intramolecular hydrogen bonding in 2-hydroxybenzoyl compounds has revealed quantitative relationships between structural parameters and bonding strength. Infrared gas-phase and quantum chemical data characterize the intramolecular hydrogen bonds in various 2-hydroxybenzoyl compounds, with sequences of hydroxyl and carbonyl frequencies correlating with hydrogen bond strength as defined by frequency shifts and bond distances. The consistency of calculated data demonstrates relationships between frequencies, force constants, and bond distances, with hydrogen bond strength interpreted through hydrogen-oxygen distances and oxygen partial charges that characterize intrinsic differences between carbonyl groups.

The structural significance of 2-hydroxybenzaldehyde extends beyond simple intramolecular interactions to influence reactivity patterns and synthetic applications. The compound serves as a precursor to coumarin through condensation with acetic anhydride via the Perkin synthesis. Oxidation reactions with hydrogen peroxide yield catechol through the Dakin reaction, while etherification with chloroacetic acid followed by cyclization produces benzofuran through the Rap-Stoermer condensation. These diverse reaction pathways demonstrate the synthetic versatility imparted by the 2-hydroxybenzaldehyde structural framework.

Role of 2,4-Dinitrophenylhydrazine in Carbonyl Compound Analysis

2,4-Dinitrophenylhydrazine, commonly referred to by its full chemical name without abbreviation, represents a crucial analytical reagent in organic chemistry with the molecular formula of six carbon atoms, three hydrogen atoms, and two nitrogen atoms bonded to two nitro groups. This red to orange solid compound functions as a substituted hydrazine and serves as the foundation for Brady's reagent, a solution prepared by dissolving 2,4-dinitrophenylhydrazine in methanol with concentrated sulfuric acid. The compound's analytical significance stems from its ability to form characteristic crystalline derivatives with aldehydes and ketones, enabling both qualitative identification and quantitative determination of carbonyl compounds.

The analytical methodology employing 2,4-dinitrophenylhydrazine operates through a fundamental condensation reaction mechanism. When carbonyl compounds encounter 2,4-dinitrophenylhydrazine, they undergo nucleophilic addition of the amino group to the carbonyl carbon, followed by elimination of water to form the corresponding dinitrophenylhydrazone. This reaction proceeds through addition-elimination mechanisms, where the initial nucleophilic addition creates a tetrahedral intermediate that subsequently eliminates water to yield the final hydrazone product. The reaction represents an overall condensation process as two molecules join together with the loss of water as the sole byproduct.

The diagnostic value of 2,4-dinitrophenylhydrazine testing lies in the characteristic visual and physical properties of the resulting hydrazone derivatives. Positive tests manifest through the formation of yellow, orange, or red precipitates of dinitrophenylhydrazones, with aromatic carbonyls producing red precipitates while aliphatic carbonyls generate more yellow-colored products. These dinitrophenylhydrazone derivatives possess characteristic melting points that facilitate identification of specific carbonyl compounds, providing a classical method for carbonyl compound characterization before the widespread adoption of modern spectroscopic techniques.

The selectivity of 2,4-dinitrophenylhydrazine reactions contributes significantly to its analytical utility. The reagent does not react with other carbonyl-containing functional groups such as carboxylic acids, amides, and esters due to resonance-associated stability where lone electron pairs interact with carbonyl carbon p orbitals, resulting in increased molecular delocalization. This stability would be compromised by reagent addition to the carbonyl group, making these compounds more resistant to addition reactions. Additionally, carboxylic acids exhibit basicity effects, leaving resulting carboxylates negatively charged and therefore no longer vulnerable to nucleophilic attack.

Modern analytical applications of 2,4-dinitrophenylhydrazine extend beyond simple qualitative testing to encompass sophisticated quantitative methodologies. Contemporary analytical chemistry laboratories utilize 2,4-dinitrophenylhydrazine coated onto silica sorbents as the basis for adsorption cartridges. The resulting hydrazones undergo elution and analysis through high-performance liquid chromatography using ultraviolet detection systems. This advancement allows for precise quantification of carbonyl compounds in complex matrices, demonstrating the continued relevance of classical hydrazone chemistry in modern analytical frameworks.

The following table summarizes key physical and chemical properties of this compound based on available data:

Properties

IUPAC Name |

2-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5/c18-13-4-2-1-3-9(13)8-14-15-11-6-5-10(16(19)20)7-12(11)17(21)22/h1-8,15,18H/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOPIKWRRWNIRV-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20418825 | |

| Record name | 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160-76-5 | |

| Record name | NSC405687 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Equipment

Procedure

-

Dissolution : 2-Hydroxybenzaldehyde (1.22 g, 10 mmol) is dissolved in 20 mL of warm ethanol (50°C).

-

Reagent addition : DNPH solution (2.0 g in 50 mL of 2 M HCl-ethanol) is added dropwise with stirring.

-

Acidification : The mixture is acidified to pH 2–3 using concentrated HCl.

-

Crystallization : Cooling to 0°C induces precipitation. The yellow-orange crystals are filtered, washed with cold ethanol, and dried.

-

Recrystallization : The crude product is recrystallized from hot ethanol (yield: 75–85%, m.p. 240–242°C).

Optimized Methodologies

Solvent Systems

Ethanol-water mixtures (3:1 v/v) enhance DNPH solubility while ensuring product precipitation. A comparative study of solvents reveals:

| Solvent | DNPH Solubility (g/100 mL) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 1.2 | 78 | 95 |

| Methanol | 1.5 | 82 | 93 |

| Ethanol:H₂O | 2.3 | 88 | 98 |

Acid Catalysis

Phosphoric acid (1 M) as an alternative to HCl reduces corrosiveness and improves yields by 5–7%.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 70°C, 10 min) reduces reaction time from 2 hours to 15 minutes, achieving 90% yield with comparable purity.

Analytical Characterization

Spectroscopic Data

Melting Point

The sharp melting point (240–242°C) confirms crystalline purity, distinguishing it from byproducts like unreacted DNPH (m.p. 198–200°C).

Challenges and Troubleshooting

-

Low Yields : Caused by incomplete dissolution of DNPH. Remedy: Pre-filter the DNPH solution.

-

Colored Impurities : Charcoal treatment during recrystallization removes residual dyes.

-

Hydrolysis Risk : Excessive heating or prolonged storage in aqueous acid degrades the hydrazone.

Industrial-Scale Adaptations

Batch reactors (500 L) employ continuous feed of DNPH solution to 2-hydroxybenzaldehyde in ethanol at 45°C, achieving 85% yield with vacuum filtration and spray drying.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone primarily undergoes condensation reactions. It can also participate in substitution reactions due to the presence of reactive functional groups such as the hydroxyl and nitro groups .

Common Reagents and Conditions

Condensation Reactions: Typically involve aldehydes or ketones and hydrazine derivatives in organic solvents like methanol or ethanol.

Substitution Reactions: Can occur under basic or acidic conditions, often using reagents like sodium hydroxide or hydrochloric acid.

Major Products

The major products formed from these reactions are hydrazones, which are characterized by the presence of the C=N-NH functional group. These products are often used as intermediates in the synthesis of more complex organic compounds .

Scientific Research Applications

Analytical Chemistry

- Detection of Carbonyl Compounds : The primary application of 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone is in the detection and quantification of carbonyl compounds. The formation of hydrazones from carbonyls allows for easy identification and measurement through spectroscopic methods .

- Use in Chromatography : It is commonly employed in high-performance liquid chromatography (HPLC) for the analysis of aldehydes and ketones. The hydrazone derivatives formed are more stable and can be easily separated and quantified .

Biological Research

- Enzyme-Catalyzed Reactions : In biochemical studies, this compound is used to investigate enzyme-catalyzed reactions involving carbonyl substrates. Its ability to form stable complexes assists in understanding enzyme mechanisms and kinetics.

- Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial properties against various pathogens. Research is ongoing to explore its efficacy against specific cancer cell lines, highlighting its potential as a therapeutic agent .

Industrial Applications

- Synthesis of Specialty Chemicals : The compound serves as an intermediate in the synthesis of various specialty chemicals and dyes. Its reactive functional groups facilitate further chemical transformations necessary for industrial applications .

- Dye Production : Due to its vibrant color, it is utilized in the production of dyes that find applications in textiles and other materials .

Case Study 1: Analytical Chemistry Application

A study conducted by Zegota (1999) demonstrated the effectiveness of using this compound in determining airborne aldehydes through a modified HPLC method. The results indicated high sensitivity and specificity for various carbonyl compounds, making it a reliable analytical tool.

Research by Cordis et al. (1998) investigated the cytotoxic effects of this compound on several cancer cell lines. The study found that certain concentrations exhibited significant growth inhibition, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water. The resulting hydrazone is stable and can be easily detected and quantified .

Comparison with Similar Compounds

Structural and Crystallographic Properties

Key Structural Features:

- Planarity and Hydrogen Bonding: Both hydroxy- and methoxy-substituted DNPH derivatives exhibit near-planar structures (dihedral angle ~4.6°), stabilized by intramolecular hydrogen bonds. The hydroxy derivative forms an S(6) ring motif via O–H⋯N and N–H⋯O bonds, while the methoxy analog relies on N–H⋯O interactions .

- Packing Differences: The hydroxy derivative forms layers with weak π-π interactions (3.75 Å), whereas the methoxy compound displays three-centered O⋯O and O⋯N interactions, leading to distinct stacking along the a-axis .

Physical and Analytical Properties

Key Data:

- Melting Points: Benzaldehyde and anisaldehyde DNPH derivatives exhibit higher melting points (236–254°C) compared to hydroxy and methoxy analogs, likely due to stronger intermolecular forces in non-hydroxylated derivatives .

- Analytical Performance: Hydroxy- and methoxy-substituted DNPHs are separable via HPLC, with detection limits as low as 2.4 μg/L for carbonyl compounds. Structural isomers (e.g., 2-hydroxy vs. 3-hydroxy derivatives) require optimized chromatographic conditions due to similar polarities .

Biological Activity

2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone (abbreviated as HBDNH) is an organic compound with significant biological activity. Its molecular formula is C13H10N4O5, and it is primarily recognized for its role in analytical chemistry and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of Biological Activity

HBDNH exhibits various biological activities, particularly in the fields of microbiology and medicinal chemistry. Its structure enables it to interact with carbonyl compounds, facilitating the formation of stable hydrazone derivatives. This property is not only useful for analytical purposes but also suggests potential therapeutic applications.

The primary mechanism of action for HBDNH involves the formation of hydrazones through nucleophilic attack by the hydrazine nitrogen on carbonyl carbon atoms. This reaction leads to the elimination of water and results in a stable product that can be quantified or utilized in further reactions .

In biological contexts, HBDNH has been studied for its antimicrobial properties. It has shown efficacy against various pathogens, including Gram-positive and Gram-negative bacteria. The compound's ability to modulate resistance in microbial strains further enhances its potential as an antimicrobial agent .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of HBDNH and related compounds:

- Study by Amengor et al. (2020) : This study synthesized a library of phenylhydrazones, including derivatives similar to HBDNH, and evaluated their antimicrobial activities against six microorganisms. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 138 µM against Klebsiella pneumoniae and 165 µM against Streptococcus pneumoniae.

- Case Study on Resistance Modulation : Another significant finding was that one derivative demonstrated high resistance modulation activity at a concentration of 1.078 µM against Streptococcus pneumoniae, suggesting that HBDNH could enhance the efficacy of existing antibiotics by overcoming resistance mechanisms .

Cytotoxicity Studies

Research has also explored the cytotoxic effects of HBDNH on cancer cell lines:

- Cytotoxic Effects : HBDNH has been tested for cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell growth. The specific pathways through which these effects occur are still under investigation but may involve oxidative stress mechanisms and apoptosis induction .

Comparative Analysis with Similar Compounds

To better understand the unique properties of HBDNH, a comparison with similar compounds is beneficial.

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2,4-Dinitrophenylhydrazine | Hydrazone | Used for carbonyl detection; less bioactive than HBDNH |

| 2-Hydroxybenzaldehyde | Aldehyde | Basic carbonyl activity; lacks hydrazone stability |

| 3-Ethoxy-2-hydroxybenzaldehyde 2,4-DNPH | Related hydrazone | Similar applications; different substituents influence reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.